![molecular formula C19H22BrN3O4 B2955631 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 2097861-65-7](/img/structure/B2955631.png)
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
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Description
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a chemical compound that has gained interest in scientific research due to its potential applications in medicine. This compound is commonly referred to as BPP-DE and is a small molecule inhibitor of the protein kinase B-Raf.
Scientific Research Applications
Hydrogen-bonding Patterns
Research on similar compounds, such as enaminones and their analogs, highlights the significance of hydrogen bonding in determining molecular structures and interactions. For instance, the study of enaminones like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone has demonstrated bifurcated intra- and intermolecular hydrogen bonding, which plays a crucial role in forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This research provides insights into how similar mechanisms might influence the behavior and applications of the compound (Balderson et al., 2007).
Synthesis Techniques
Another avenue of research relevant to this compound involves the synthesis and modification of brominated and methoxy-functionalized ethanones. Studies like the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone provide a foundation for understanding the chemical reactions and protective group strategies that could be applied to similar compounds, showcasing effective methods for halogen exchange and esterification without observing photolytic phenomena (Li Hong-xia, 2007).
Structural Studies and Theoretical Calculations
Further, structural studies and theoretical calculations on analogs, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, contribute to our understanding of molecular geometry, hydrogen bonding, and intermolecular interactions. These studies, involving X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations, provide a comprehensive view of molecular conformations and interactions, which are crucial for predicting the behavior and potential applications of "1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone" in various scientific fields (Karthik et al., 2021).
properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4/c1-25-16-6-5-13(8-17(16)26-2)9-18(24)23-7-3-4-15(12-23)27-19-21-10-14(20)11-22-19/h5-6,8,10-11,15H,3-4,7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKNCZYVGSDJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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